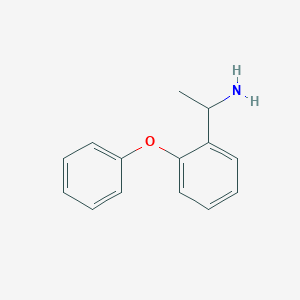

1-(2-Phenoxyphenyl)ethan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-11(15)13-9-5-6-10-14(13)16-12-7-3-2-4-8-12/h2-11H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVUOJLMRKMBRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019573-79-5 | |

| Record name | 1-(2-phenoxyphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Pathways

Approaches to the Stereoselective and Enantioselective Synthesis of 1-(2-Phenoxyphenyl)ethan-1-amine

Achieving stereoselectivity and enantioselectivity in the synthesis of this compound is crucial for its potential applications in pharmaceuticals and materials science. Chiral amines are often synthesized using methods like asymmetric hydrogenation or the use of chiral auxiliaries. While specific literature on the enantioselective synthesis of this exact compound is not abundant in the provided results, general principles of asymmetric synthesis can be applied. For instance, the asymmetric reduction of a corresponding imine or the use of chiral catalysts in reductive amination are common strategies. nih.gov A "convergent-divergent" approach, as demonstrated in the synthesis of other complex molecules, could also be adapted. nih.gov This might involve synthesizing a chiral building block that is later elaborated to the final product. nih.gov

Reductive Amination Strategies for the Formation of the Ethanamine Moiety

Reductive amination is a versatile and widely used method for the synthesis of amines. organic-chemistry.orgresearchgate.net This process typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of this compound, the precursor ketone, 1-(2-phenoxyphenyl)ethanone (B1354790), would react with ammonia (B1221849) or an ammonia equivalent, followed by reduction of the resulting imine intermediate. organic-chemistry.org Various reducing agents can be employed, including sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation. organic-chemistry.orgmdpi.com The choice of reducing agent and reaction conditions can influence the yield and selectivity of the reaction. organic-chemistry.orgmdpi.com For instance, a two-step, one-pot reductive amination process using a copper-based catalyst has been shown to be effective for furanic aldehydes and could potentially be adapted for phenoxyphenyl ketones. mdpi.com

Synthesis from Ketone Precursors, specifically 1-(2-Phenoxyphenyl)ethanone and its Derivatives

The most direct route to this compound is from its corresponding ketone precursor, 1-(2-phenoxyphenyl)ethanone. synblock.com This ketone can be synthesized through various methods, such as Friedel-Crafts acylation of phenoxybenzene. Once obtained, the ketone can be converted to the target amine via several pathways, with reductive amination being a primary choice. organic-chemistry.org Other methods could include the formation of an oxime from the ketone followed by reduction. The properties of 1-(2-phenoxyphenyl)ethanone are summarized in the table below.

Table 1: Properties of 1-(2-Phenoxyphenyl)ethanone

| Property | Value |

|---|---|

| CAS Number | 26388-13-6 |

| Molecular Formula | C14H12O2 |

| Molecular Weight | 212.24 g/mol |

| Purity | 95% |

| MDL Number | MFCD08271961 |

Source: synblock.com

Utilization of Related Phenoxy-Substituted Benzoic Acids or Anilines as Starting Materials

While less direct, phenoxy-substituted benzoic acids or anilines can also serve as starting materials. For example, a phenoxy-substituted benzoic acid could potentially be converted to the corresponding ketone through a series of reactions, including conversion to an acid chloride followed by a Friedel-Crafts reaction.

Alternatively, a phenoxy-substituted aniline (B41778), such as 2-phenoxyaniline (B124666), could be a precursor. google.comresearchgate.netbeilstein-journals.orgresearchgate.netnih.gov A potential synthetic route could involve the diazotization of the aniline followed by a reaction to introduce the ethylamine (B1201723) side chain, although this would be a multi-step and potentially low-yielding process. A patent describes the preparation of 2-phenoxyaniline from o-nitrochlorobenzene and phenol, which is then reduced. google.com

Catalytic Processes in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Both homogeneous and heterogeneous catalysis can be applied to the synthesis of this compound.

Homogeneous catalysts are soluble in the reaction medium and can offer high selectivity and activity under mild conditions. researchgate.net For the synthesis of this compound, homogeneous catalysts, such as rhodium or iridium complexes, could be employed in the reductive amination of 1-(2-phenoxyphenyl)ethanone. researchgate.net These catalysts are known to be effective for the hydrogenation of imines to amines. researchgate.net The main challenge with homogeneous catalysis is often the separation of the catalyst from the product. researchgate.net

Heterogeneous catalysts exist in a different phase from the reactants and offer the significant advantage of easy separation and recycling. nih.govgoogle.com For the synthesis of this compound, heterogeneous catalysts could be used in several steps. For example, a solid-supported acid catalyst could be used for the initial condensation of the ketone and ammonia in a reductive amination sequence. Subsequently, a metal-on-carbon catalyst, such as palladium on carbon (Pd/C) or Raney nickel, could be used for the reduction of the imine intermediate. researchgate.net The use of primary amines as heterogeneous catalysts has also been explored for other reactions and could potentially be applied here. nih.gov Recent advancements in heterogeneous catalysis focus on developing sustainable and robust catalysts for various organic transformations. ethz.ch

Eco-Friendly and Sustainable Synthetic Routes for this compound

The primary strategy for the synthesis of this compound involves the reductive amination of 1-(2-phenoxyphenyl)ethanone. This transformation can be achieved through various methods, with a growing emphasis on green chemistry approaches that reduce waste and energy consumption.

Solvent-Free Reaction Conditions

Solvent-free synthesis, often conducted through mechanochemistry (grinding), presents a significant advancement in green chemistry. By eliminating the need for solvents, this method reduces chemical waste, lowers costs, and simplifies product purification.

A plausible solvent-free approach for the synthesis of this compound involves the direct reductive amination of 1-(2-phenoxyphenyl)ethanone with an ammonia source in the presence of a solid reducing agent and an acid catalyst. researchgate.netscribd.com

Proposed Synthetic Protocol:

A mixture of 1-(2-phenoxyphenyl)ethanone, an ammonia source such as ammonium (B1175870) formate (B1220265) or ammonia-borane complex, a reducing agent like sodium borohydride (NaBH₄), and a solid acid catalyst, for instance, p-toluenesulfonic acid (p-TsOH), would be combined in a mortar and pestle. researchgate.netscribd.com The solid mixture is then ground for a specific duration at room temperature. The mechanical energy from grinding facilitates the reaction between the solid-state reactants.

The reaction proceeds through the in-situ formation of an imine intermediate from the ketone and ammonia, which is then immediately reduced by the borohydride to yield the target primary amine. The use of a solid acid catalyst is crucial for the activation of the carbonyl group and the imine formation. researchgate.net

Table 1: Proposed Reagents for Solvent-Free Synthesis of this compound

| Role | Reagent | Rationale | Reference |

| Starting Material | 1-(2-Phenoxyphenyl)ethanone | Precursor ketone | chemicalbook.comfishersci.ca |

| Amine Source | Ammonium formate or Ammonia borane | Provides the amine group | alfa-chemistry.comwikipedia.org |

| Reducing Agent | Sodium borohydride (NaBH₄) | Reduces the imine intermediate | researchgate.netscribd.com |

| Acid Catalyst | p-Toluenesulfonic acid (p-TsOH) | Facilitates imine formation | researchgate.netscribd.com |

Upon completion of the reaction, the workup typically involves the addition of a basic aqueous solution to neutralize the acid catalyst and quench the excess reducing agent. The product, this compound, can then be extracted using an organic solvent and purified by standard techniques like column chromatography or distillation.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This efficiency translates to significant energy savings, a key principle of green chemistry.

The synthesis of this compound can be effectively carried out using microwave irradiation to drive the reductive amination of 1-(2-phenoxyphenyl)ethanone.

Proposed Synthetic Protocol:

In a typical microwave-assisted procedure, 1-(2-phenoxyphenyl)ethanone would be mixed with an ammonia source, such as ammonium formate or a solution of ammonia in a suitable solvent, and a reducing agent. The reaction mixture is then subjected to microwave irradiation at a controlled temperature and for a specific duration.

One established method that can be adapted is the Leuckart-Wallach reaction, which utilizes formic acid or its derivatives as both the reducing agent and the nitrogen source. alfa-chemistry.commdpi.comscispace.com While traditionally requiring high temperatures and long reaction times, microwave irradiation can significantly accelerate this process. scispace.com

Alternatively, a catalytic approach can be employed. A mixture of 1-(2-phenoxyphenyl)ethanone, an ammonia source, and a suitable hydrogenation catalyst (e.g., a supported palladium or nickel catalyst) in a microwave-transparent solvent could be irradiated with microwaves in the presence of a hydrogen source.

Table 2: Proposed Conditions for Microwave-Assisted Synthesis of this compound

| Method | Ammonia Source | Reducing Agent/Catalyst | Solvent | Typical Conditions | Reference |

| Leuckart-Wallach | Ammonium formate/Formamide | Formic acid | None or high-boiling solvent | Microwave irradiation, 150-200°C | alfa-chemistry.commdpi.comscispace.com |

| Catalytic Reductive Amination | Aqueous ammonia | H₂ gas with Pd/C or Ni catalyst | Ethanol or Methanol | Microwave irradiation, controlled pressure and temperature | - |

The use of microwave heating in these syntheses not only reduces the reaction time from hours to minutes but can also lead to cleaner reactions with fewer byproducts, simplifying the purification process.

Despite a comprehensive search for scholarly articles and chemical databases, detailed experimental spectroscopic and structural characterization data for the specific chemical compound this compound (CAS Number: 1019573-79-5) is not publicly available.

Information regarding its ¹H NMR, ¹³C NMR, two-dimensional NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS) is not present in the currently accessible scientific literature and spectral databases. Furthermore, specific details on the application of NMR methods for the chiral resolution and stereochemical assignment of this compound could not be located.

Due to the absence of the necessary factual data, it is not possible to generate the requested article with the specified detailed outline and data tables. Any attempt to do so would require speculation or the use of data from related but different compounds, which would violate the core requirement of focusing solely on this compound.

Advanced Spectroscopic and Structural Characterization

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Patterns

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques that would provide complementary information for 1-(2-Phenoxyphenyl)ethan-1-amine.

Electron Ionization (EI) Fragmentation:

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation of this compound is expected to be dictated by the stability of the resulting fragments. Key predicted fragmentation pathways include:

α-Cleavage: The bond between the benzylic carbon and the methyl group is likely to cleave, resulting in the formation of a stable benzylic cation. This would be a dominant fragmentation pathway.

Benzylic Cleavage: Cleavage of the C-C bond adjacent to the phenyl ring would lead to the formation of a tropylium ion (m/z 91), a common fragment for compounds containing a benzyl group.

Cleavage of the Phenoxy Group: The ether linkage may also undergo cleavage, leading to fragments corresponding to the phenoxy radical or cation and the remaining ethylamine (B1201723) portion.

Table 1: Predicted Major EI-MS Fragmentation Ions for this compound

| m/z (predicted) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 213 | [C₁₄H₁₅NO]⁺˙ | Molecular Ion |

| 198 | [C₁₃H₁₂NO]⁺ | Loss of a methyl radical (•CH₃) |

| 121 | [C₈H₁₁N]⁺ | Cleavage of the C-O bond |

| 93 | [C₆H₅O]⁺ | Phenoxy cation |

Electrospray Ionization (ESI) Fragmentation:

ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) of this ion would induce fragmentation. The fragmentation in ESI is often directed by the site of protonation, which in this case would likely be the primary amine.

Loss of Ammonia (B1221849): A common fragmentation pathway for protonated primary amines is the neutral loss of ammonia (NH₃).

Cleavage of the Ether Bond: Similar to EI, the ether linkage can be cleaved, potentially leading to the formation of a protonated phenoxystyrene or related structures.

Table 2: Predicted Major ESI-MS/MS Fragmentation Ions for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 214 [M+H]⁺ | 197 | NH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit absorptions corresponding to its primary amine, aromatic rings, and ether linkage.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Primary Amine) | Symmetric & Asymmetric Stretch | 3400-3250 | Medium, two bands |

| N-H (Primary Amine) | Scissoring Bend | 1650-1580 | Medium to Strong |

| C-H (Aromatic) | Stretch | 3100-3000 | Medium to Weak |

| C=C (Aromatic) | Ring Stretch | 1600-1450 | Medium, multiple bands |

| C-O (Aryl Ether) | Asymmetric Stretch | 1260-1200 | Strong |

| C-N (Amine) | Stretch | 1250-1020 | Medium |

The presence of two distinct N-H stretching bands would be a clear indicator of the primary amine. The strong absorption in the 1260-1200 cm⁻¹ region would be characteristic of the aryl ether linkage.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the two phenyl rings. The presence of the phenoxy and amino substituents will influence the absorption maxima (λmax).

The primary electronic transitions expected are π → π* transitions within the aromatic rings. The presence of the oxygen and nitrogen atoms with lone pairs of electrons can also lead to n → π* transitions, although these are typically weaker. The substitution on the phenyl rings is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

Table 4: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Electronic Transition | Predicted λmax (nm) | Chromophore |

|---|---|---|

| π → π* | ~270-280 | Phenyl and Phenoxy groups |

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no experimental crystal structure for this compound is publicly available, we can infer potential crystal systems based on similar molecules. For instance, molecular salts of the closely related 1-phenylethanamine have been shown to crystallize in the tetragonal and monoclinic crystal systems scirp.org. It is plausible that this compound, or its salts, would also crystallize in one of these common systems. A full single-crystal XRD analysis would be required to determine its precise crystal structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding involving the primary amine.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. For this compound, XPS would provide information on the carbon, nitrogen, and oxygen environments.

Table 5: Predicted Binding Energies in XPS for this compound

| Element | Orbital | Predicted Binding Energy (eV) | Chemical Environment |

|---|---|---|---|

| C | 1s | ~284.8 | C-C, C-H (Aromatic and Aliphatic) |

| C | 1s | ~286.0 | C-N |

| C | 1s | ~286.5 | C-O |

| N | 1s | ~399.0 | C-NH₂ |

The C 1s spectrum would be complex and could be deconvoluted into components representing the different carbon environments. The N 1s spectrum would show a characteristic peak for the amine nitrogen, and the O 1s spectrum would correspond to the ether oxygen.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation and purity assessment of chemical compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Mixtures

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is expected to be amenable to GC-MS analysis. The gas chromatogram would provide information on the purity of the sample, with the retention time being a characteristic property under specific chromatographic conditions. The mass spectrometer detector would then provide the mass spectrum of the eluting compound, allowing for its identification based on the fragmentation patterns discussed in section 3.2.2. The use of a chiral GC column could also potentially be employed to separate the enantiomers of this chiral amine.

Table 6: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity and quantifying the amount of this compound in a sample. This method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For a chiral molecule like this compound, HPLC is particularly crucial for determining its enantiomeric purity, which is the relative amount of each of its two mirror-image isomers (enantiomers).

The analysis is typically performed using a chiral stationary phase (CSP). These specialized columns are designed to interact differently with each enantiomer, leading to different retention times and thus their separation. A common approach for the analysis of aromatic amines is reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

A typical HPLC method for the analysis of this compound would involve dissolving a precisely weighed sample in a suitable solvent and injecting it into the HPLC system. The components are then separated on a chiral column, and a detector, most commonly a UV-Vis detector set at a wavelength where the compound exhibits maximum absorbance, is used to quantify the eluted components. The area under each peak in the resulting chromatogram is proportional to the concentration of the corresponding compound.

To ensure the accuracy and reliability of the analysis, the method must be validated according to established guidelines. This involves assessing parameters such as linearity, precision, accuracy, specificity, and the limits of detection and quantitation. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Below is an interactive data table summarizing a hypothetical, yet representative, set of HPLC conditions for the analysis of this compound.

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., cellulose or amylose derivatives) |

| Mobile Phase | Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Sample Concentration | 1 mg/mL in mobile phase |

| Expected Retention Time (R-enantiomer) | ~ 8.5 min |

| Expected Retention Time (S-enantiomer) | ~ 10.2 min |

Elemental Analysis (CHNS) for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For an organic molecule like this compound, this typically involves the determination of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). Sulfur (S) analysis is also common in this method, though it is not expected to be present in this particular compound.

The empirical formula of a compound represents the simplest whole-number ratio of atoms of each element present. The molecular formula, on the other hand, gives the actual number of atoms of each element in a molecule. The theoretical elemental composition can be calculated from the known molecular formula of this compound, which is C₁₄H₁₅NO.

The analysis is performed using an elemental analyzer. A small, accurately weighed amount of the purified compound is combusted in a high-temperature furnace in the presence of oxygen. This process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or nitrogen oxides, which are then reduced to N₂. The amounts of these combustion products are precisely measured by various detection methods, such as thermal conductivity or infrared spectroscopy. From these measurements, the mass percentages of C, H, and N in the original sample are calculated.

The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's elemental composition and supports the confirmation of its empirical and molecular formulas.

Below is an interactive data table showing the theoretical elemental composition of this compound and a set of hypothetical experimental results.

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 78.84 | 78.75 |

| Hydrogen (H) | 7.09 | 7.15 |

| Nitrogen (N) | 6.57 | 6.62 |

| Oxygen (O) | 7.50 | 7.48 (by difference) |

Reactivity, Mechanistic Studies, and Derivatization Chemistry

Reactivity of the Amine Functional Group

The primary amine group (-NH₂) is the most reactive site for many chemical transformations due to the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic character. chemguide.co.uk

The lone pair of electrons on the nitrogen atom makes the amine group in 1-(2-phenoxyphenyl)ethan-1-amine a potent nucleophile, enabling it to react with a variety of electrophilic reagents.

Amide Formation: One of the most fundamental reactions of primary amines is acylation to form amides. This can be achieved by reacting the amine with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate conditions. chemguide.co.uk The reaction with highly reactive acyl chlorides is rapid, while reactions with acid anhydrides are slower and may require heating. chemguide.co.uk Direct condensation with carboxylic acids typically requires activating agents or harsh conditions to remove the water formed during the reaction. lidsen.comsci-hub.se Modern methods, including those using visible-light photoredox catalysis, offer milder conditions for amide synthesis. nih.gov

Reaction with Acyl Chlorides: The amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to expel a chloride ion, yielding the N-substituted amide.

Reaction with Acid Anhydrides: The mechanism is similar to that with acyl chlorides, but the leaving group is a carboxylate ion. chemguide.co.ukrsc.org

Reaction with Carboxylic Acids: This is a condensation reaction that forms water as a byproduct. lidsen.com Catalysts are often employed to facilitate this process.

Urea and Thiourea Formation: Substituted ureas and thioureas can be synthesized from this compound by reaction with isocyanates and isothiocyanates, respectively. The nucleophilic amine attacks the central carbon atom of the heterocumulene (N=C=O or N=C=S), followed by a proton transfer to yield the final product.

Table 1: Representative Acylation and Related Reactions of Primary Amines

| Electrophilic Reagent | Reagent Class | Product Type | General Conditions |

|---|---|---|---|

| R-COCl | Acyl Chloride | Amide | Base (e.g., pyridine, triethylamine) |

| (R-CO)₂O | Acid Anhydride | Amide | Heating may be required |

| R-COOH | Carboxylic Acid | Amide | Activating agent (e.g., DCC) or high temp. |

| R-N=C=O | Isocyanate | Urea | Typically rapid at room temperature |

| R-N=C=S | Isothiocyanate | Thiourea | Typically rapid at room temperature |

As a nucleophile, the amine group of this compound can react with alkyl halides in a nucleophilic substitution reaction. chemguide.co.ukyoutube.com This reaction proceeds via an SN2 mechanism where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. youtube.com

A significant challenge in the alkylation of primary amines is the potential for multiple substitutions. chemguide.co.uk The resulting secondary amine is often more nucleophilic than the starting primary amine and can react with another molecule of the alkyl halide to form a tertiary amine. chemguide.co.uk The tertiary amine, in turn, can be further alkylated to form a quaternary ammonium (B1175870) salt. chemguide.co.uk To achieve selective mono-alkylation, reaction conditions must be carefully controlled, often by using a large excess of the amine relative to the alkylating agent.

Arylation of the amine can be accomplished through nucleophilic aromatic substitution with highly electron-deficient aryl halides or, more commonly, through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Table 2: Products of Amine Alkylation

| Reaction Stage | Reactants | Product | Product Class |

|---|---|---|---|

| Initial Reaction | This compound + R-X | N-alkyl-1-(2-phenoxyphenyl)ethan-1-amine | Secondary Amine |

| Second Alkylation | Secondary Amine + R-X | N,N-dialkyl-1-(2-phenoxyphenyl)ethan-1-amine | Tertiary Amine |

| Third Alkylation | Tertiary Amine + R-X | Quaternary Ammonium Salt | Quaternary Ammonium Salt |

This compound reacts with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlumenlearning.com This condensation reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule. chemistrysteps.comlibretexts.org The reaction is typically catalyzed by acid and is reversible. lumenlearning.comlibretexts.org

The mechanism proceeds in several steps:

Nucleophilic Addition: The amine attacks the carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral amino alcohol. libretexts.org

Protonation of Oxygen: The oxygen of the hydroxyl group is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.orglibretexts.org

Elimination of Water: The lone pair on the nitrogen helps to expel the water molecule, forming a C=N double bond and a positively charged species known as an iminium ion. chemistrysteps.comlibretexts.org

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen to yield the neutral imine product. libretexts.orglibretexts.org

The pH of the reaction medium is crucial; it must be acidic enough to protonate the hydroxyl group of the carbinolamine but not so acidic that it protonates the starting amine, which would render it non-nucleophilic. lumenlearning.comlibretexts.org

Reactivity of the Phenoxy and Aromatic Moieties

The phenoxyphenyl system consists of two aromatic rings connected by an ether linkage. The reactivity of these rings toward electrophilic substitution is influenced by the directing effects of the substituents.

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of this reaction are governed by the electronic properties of the substituents already present on the ring. libretexts.org

In this compound, we must consider the directing effects on both rings.

Ring A (the phenoxy-substituted ring): The -(CH(NH₂)CH₃) substituent is an alkylamine group. Alkyl groups are activating and ortho-, para-directing due to their electron-donating inductive effect.

Ring B (the phenyl ring attached to the ether oxygen): The phenoxy group (-OPh) is an activating, ortho-, para-directing substituent. The oxygen atom donates electron density to the ring via resonance, stabilizing the cationic intermediate (arenium ion) formed during the substitution, particularly when the attack is at the ortho or para positions.

The combination of these activating groups suggests that the molecule will be highly reactive towards electrophiles compared to benzene. libretexts.org Predicting the exact site of substitution requires considering the combined electronic and steric effects. The para positions on both rings are generally favored to minimize steric hindrance. Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (using fuming H₂SO₄), and Friedel-Crafts alkylation and acylation (using an alkyl/acyl halide and a Lewis acid catalyst). masterorganicchemistry.com

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Predicted Substitution Positions | Rationale |

|---|---|---|---|

| Nitration | NO₂⁺ | Para to the phenoxy group; para to the ethylamine (B1201723) group | Strong activating effects of both substituents, para position is sterically favored. |

| Bromination | Br⁺ | Para to the phenoxy group; para to the ethylamine group | Halogenation is directed by the strong activating groups. |

| Sulfonation | SO₃ | Para to the phenoxy group; para to the ethylamine group | Reversible reaction, often sterically controlled. |

| Friedel-Crafts Acylation | RCO⁺ | Para to the phenoxy group | The amine group can complex with the Lewis acid catalyst, deactivating its ring. Therefore, substitution is more likely on the other ring. |

The diaryl ether bond (C-O-C) is generally strong and chemically robust, requiring specific and often harsh conditions for cleavage. Traditional methods for cleaving ethers, such as using strong acids like HBr or HI, are typically ineffective for diaryl ethers.

However, modern catalytic methods have been developed for the cleavage and functionalization of the 4-O-5 linkage in lignin model compounds, which is analogous to the diaryl ether in the subject molecule. researchgate.net These methods often involve transition-metal catalysis under reductive conditions (hydrogenolysis). For instance, palladium-catalyzed systems have been used for the reductive cleavage of diphenyl ethers, which can be coupled with amination to produce aniline (B41778) and cyclohexylamine derivatives. researchgate.net Such strategies could potentially be applied to this compound to cleave the ether bond, yielding a phenol and an aniline derivative, which could be further functionalized.

Investigations into Reaction Mechanisms and Kinetics of Transformations

Detailed investigations into the reaction mechanisms and kinetics of transformations involving this compound are not extensively documented in peer-reviewed literature. Typically, primary amines such as this compound are expected to undergo a variety of reactions, including but not limited to:

N-Alkylation, N-Acylation, and N-Arylation: Reactions at the nitrogen atom to form substituted amines, amides, and sulfonamides.

Condensation Reactions: Formation of imines or Schiff bases upon reaction with aldehydes or ketones.

Reactions involving the aromatic rings: Electrophilic or nucleophilic aromatic substitution, although the specific directing effects of the substituents are not experimentally determined for this molecule.

Without dedicated studies, any discussion of reaction mechanisms or kinetic data for this compound would be purely speculative and based on general principles of organic chemistry for similar structures.

Thermal Stability and Decomposition Pathways of this compound

Specific data regarding the thermal stability and decomposition pathways of this compound are not available in the searched scientific literature. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard methods for evaluating these properties. etamu.edu However, no published TGA or DSC data for this specific compound could be located.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. etamu.edu This technique would provide information on the decomposition temperatures and the presence of any stable intermediates during the degradation process of this compound. In the absence of experimental data, a TGA curve and its associated parameters cannot be presented.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is used to measure the heat flow associated with thermal transitions in a material. netzsch.com For this compound, DSC could determine its melting point, heat of fusion, and any polymorphic transitions. Without experimental DSC thermograms, these thermal properties remain undetermined.

Kinetic Parameters of Thermal Degradation

The kinetic parameters of thermal degradation, such as activation energy (Ea) and the pre-exponential factor (A), are typically determined from TGA data collected at multiple heating rates. nih.gov These parameters provide insight into the energy barrier and frequency of decomposition reactions. As no TGA data for this compound has been published, the kinetic parameters of its thermal degradation have not been calculated.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. A primary application of DFT is geometry optimization, where the molecule's lowest energy conformation is determined by finding the minimum on its potential energy surface. For 1-(2-Phenoxyphenyl)ethan-1-amine, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure is a true energy minimum.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-31G)*

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.47 | ||

| C-O (ether) | 1.37 | ||

| C-C (ethyl) | 1.54 | ||

| C-C-N | 110.5 | ||

| C-O-C | 118.0 | ||

| O-C-C-N |

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can also predict various spectroscopic parameters.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) is a common method used with DFT to predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for ¹H and ¹³C atoms. These predictions are valuable for interpreting experimental NMR spectra.

IR Spectroscopy: As mentioned, vibrational frequency calculations directly predict the IR spectrum.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | δ (ppm) for -CH(NH₂) | 4.15 |

| ¹³C NMR | δ (ppm) for -CH(NH₂) | 55.8 |

| IR | ν (cm⁻¹) for N-H stretch | 3350, 3300 |

| IR | ν (cm⁻¹) for C-O stretch | 1240 |

| UV-Vis | λ_max (nm) | 275 |

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies. By systematically rotating the key dihedral angles and performing energy calculations for each conformation, a potential energy surface (PES) or energy landscape can be constructed. This analysis reveals the most stable conformer(s) and the energy barriers to interconversion between them.

Prediction of Chemical Reactivity and Selectivity via Computational Metrics

Computational chemistry offers several metrics to predict the reactivity and selectivity of a molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. youtube.comyoutube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.comwikipedia.org

HOMO: The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).

LUMO: The LUMO is the innermost orbital without electrons and is associated with the molecule's ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity. researchgate.net A smaller gap generally suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net The spatial distribution of the HOMO and LUMO can also predict the sites of nucleophilic and electrophilic attack, respectively.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 5.3 |

Global Reactivity Descriptors

The key global reactivity descriptors include:

HOMO and LUMO Energies: The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. A higher EHOMO suggests a better electron donor, while a lower ELUMO indicates a better electron acceptor.

Energy Gap (ΔE): The difference between ELUMO and EHOMO, this gap is an indicator of molecular stability. A larger energy gap implies higher stability and lower reactivity.

Ionization Potential (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron, approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Harder molecules have a larger energy gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons from the environment, calculated as ω = μ2 / 2η, where μ is the electronic chemical potential (μ = -χ).

Below is an interactive data table with representative theoretical values for global reactivity descriptors of a structurally related aromatic amine, aniline (B41778), to illustrate the typical range of these parameters.

| Descriptor | Value (eV) |

| EHOMO | -5.58 |

| ELUMO | -0.17 |

| Energy Gap (ΔE) | 5.41 |

| Ionization Potential (I) | 5.58 |

| Electron Affinity (A) | 0.17 |

| Electronegativity (χ) | 2.875 |

| Chemical Hardness (η) | 2.705 |

| Chemical Softness (S) | 0.369 |

| Electrophilicity Index (ω) | 1.528 |

Note: The data presented in this table is for aniline, a representative aromatic amine, and is intended for illustrative purposes due to the absence of specific published data for this compound.

Computational Docking Studies for Investigating Binding Interactions with Macromolecular Targets

Computational docking is a technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for identifying potential interactions between a ligand, such as this compound, and a macromolecular target, typically a protein.

While specific docking studies involving this compound are not documented in the available literature, the general methodology can be described. The process involves:

Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein and the ligand are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining rotatable bonds for the ligand.

Docking Simulation: A docking algorithm explores various possible conformations of the ligand within the binding site of the receptor, calculating the binding energy for each pose.

Scoring and Analysis: The different poses are ranked based on a scoring function that estimates the binding affinity. The interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are then analyzed.

For a molecule with a phenoxyphenyl scaffold, potential macromolecular targets could include enzymes or receptors where such aromatic and ether linkages are recognized. For instance, studies on similar scaffolds have explored interactions with targets like tyrosine kinases or peroxiredoxins. nih.gov A hypothetical docking study of this compound would likely reveal key interactions involving the phenyl rings (π-π stacking), the ether oxygen (hydrogen bond acceptor), and the amine group (hydrogen bond donor/acceptor or ionic interactions).

The following interactive table illustrates hypothetical binding energies and key interactions that could be observed in a docking study of this compound with a representative protein target.

| Protein Target (Hypothetical) | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |

| Tyrosine Kinase | -8.5 | PHE 345 | π-π stacking |

| LYS 190 | Hydrogen bond with amine group | ||

| ASP 421 | Ionic interaction with protonated amine | ||

| Peroxiredoxin | -7.2 | TRP 83 | π-π stacking |

| SER 45 | Hydrogen bond with ether oxygen |

Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from a computational docking study. No specific docking studies for this compound have been published.

Quantitative Structure-Property Relationship (QSPR) Modeling of Physico-chemical Properties (theoretical)

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of chemicals from their molecular structure. mdpi.com These models are built by finding a statistically significant correlation between a set of molecular descriptors and an experimental property.

For this compound, a QSPR model could be developed to predict properties such as:

Solubility: The ability of the compound to dissolve in a particular solvent.

Boiling Point: The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid.

LogP (Octanol-Water Partition Coefficient): A measure of the lipophilicity of a compound.

Vapor Pressure: The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.

The development of a QSPR model involves several steps:

Data Collection: A dataset of compounds with known experimental values for the property of interest is compiled.

Descriptor Calculation: A large number of molecular descriptors (e.g., topological, geometrical, electronic) are calculated for each molecule in the dataset.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the property.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

While no specific QSPR models for this compound are available, models developed for aromatic amines or ethers could provide estimations of its properties. nih.gov These models often use descriptors that account for the size, shape, and electronic features of the molecules.

An illustrative QSPR equation for predicting a property like the boiling point (BP) might take the following general form:

BP = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn(Descriptor n)

Where β are the regression coefficients and the descriptors could include parameters like molecular weight, number of aromatic rings, and polar surface area.

The table below provides a hypothetical example of descriptors that could be used in a QSPR model for this compound.

| Descriptor | Hypothetical Value |

| Molecular Weight | 213.28 g/mol |

| LogP | 3.2 |

| Polar Surface Area | 38.3 Ų |

| Number of Rotatable Bonds | 4 |

| Number of Aromatic Rings | 2 |

Note: The descriptor values are theoretical estimations and would need to be calculated using specialized software for use in a validated QSPR model.

Lack of Publicly Available Research Limits Detailed Analysis of this compound in Organic Synthesis

Despite its defined chemical structure, a thorough review of scientific literature and chemical databases reveals a significant lack of published research on the specific applications of this compound. This scarcity of information prevents a detailed analysis of its role as a key intermediate and building block in organic synthesis across several advanced applications. While its structure suggests potential utility in various synthetic contexts, there is no specific data to substantiate its use in the synthesis of novel nitrogen-containing heterocyclic systems, its integration into more complex molecular architectures, or its role in the synthesis of chiral compounds and auxiliaries.

Similarly, the exploration of this compound as a scaffold for materials science research, including the design of components for organic electronic devices, remains undocumented in publicly accessible research. Furthermore, its function as an intermediate in the production of specialty chemicals is not detailed in the available literature.

The absence of dedicated studies on this compound means that a comprehensive, evidence-based article on its specific applications, supported by detailed research findings and data, cannot be constructed at this time. The scientific community has yet to publish work that would allow for a thorough discussion of its synthetic utility in the specified areas.

Q & A

Q. What are the common synthetic routes for 1-(2-Phenoxyphenyl)ethan-1-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves reductive amination or alkylation of precursors. For example:

- Reductive Amination : React 2-phenoxyacetophenone with an amine source (e.g., ammonium acetate) and a reducing agent (e.g., NaBH₄ or LiAlH₄) in ethanol under reflux .

- Alkylation : Use a halogenated precursor (e.g., 2-phenoxyphenethyl bromide) with ammonia in a polar solvent like THF .

Q. Optimization Strategies :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for alkylation .

- Temperature Control : Maintain 60–80°C to balance reactivity and side-product formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identifies aromatic protons (δ 6.8–7.5 ppm) and the ethanamine chain (δ 1.2–2.8 ppm) .

- ¹³C NMR : Confirms the phenoxy group (C-O at ~150 ppm) and amine-bearing carbon (~45 ppm) .

- Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks ([M+H]⁺) and fragmentation patterns to verify structure .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and enantiomeric excess (if chiral) .

Advanced Research Questions

Q. How do structural modifications at the phenyl ring influence the biological activity of this compound derivatives?

Methodological Answer: Key modifications and their effects (based on analogous compounds):

| Substituent | Position | Biological Impact | Evidence |

|---|---|---|---|

| Fluoro | Para | ↑ Receptor affinity (e.g., dopamine D2) | |

| Methoxy | Meta | ↓ Metabolic stability due to CYP450 interactions | |

| Difluoromethyl | Para | ↑ Lipophilicity and blood-brain barrier penetration |

Q. Experimental Design :

- Synthesize derivatives via Suzuki coupling or electrophilic substitution.

- Screen activity using in vitro assays (e.g., receptor binding, enzyme inhibition) and compare IC₅₀ values .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer: Contradictions often arise from substituent positional isomerism or assay variability . Approaches include:

- Systematic SAR Studies : Compare para- vs. meta-substituted analogs (e.g., 2-phenoxy vs. 3-phenoxy) to isolate positional effects .

- Computational Analysis : Use molecular docking (AutoDock Vina) to predict binding modes and reconcile conflicting activity data .

- Meta-Analysis : Aggregate data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers or assay-specific biases .

Q. How can computational modeling guide the design of this compound derivatives with enhanced receptor binding?

Methodological Answer:

- Pharmacophore Modeling : Identify critical interaction sites (e.g., hydrogen bonds with the amine group, π-π stacking with aromatic rings) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., serotonin 5-HT₂A) to assess stability and residence time .

- QSAR Models : Train models using datasets of IC₅₀ values and descriptors (e.g., logP, polar surface area) to predict activity of novel analogs .

Case Study : A pyridinyl analog (from ) showed 10× higher affinity than the parent compound due to additional hydrogen bonding.

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?

Methodological Answer: Challenges :

- Exothermic Reactions : Reductive amination at scale risks thermal runaway.

- Purification : Traditional column chromatography is impractical for large batches.

Q. Solutions :

- Flow Chemistry : Continuous flow reactors improve heat dissipation and yield consistency .

- Crystallization Optimization : Use solvent mixtures (e.g., ethanol/water) to crystallize the product directly from the reaction mixture, reducing purification steps .

Q. What analytical methods are recommended for determining the enantiomeric purity of this compound?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers (RT = 12.3 min vs. 14.1 min) .

- Polarimetry : Measure optical rotation ([α]D²⁵ = +15° for R-enantiomer) .

- NMR with Chiral Shift Reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces split signals for enantiomers .

Q. How can cross-coupling reactions functionalize the phenoxy group in this compound?

Methodological Answer:

- Suzuki-Miyaura Coupling : React brominated derivatives (e.g., 4-bromo-2-phenoxyphenyl) with aryl boronic acids to introduce substituents (e.g., -CF₃, -CN) .

- Buchwald-Hartwig Amination : Install secondary amines at the phenoxy ring using Pd catalysts (e.g., XPhos Pd G3) .

Example : A trifluoromethylated analog (from ) showed enhanced metabolic stability in hepatic microsome assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.